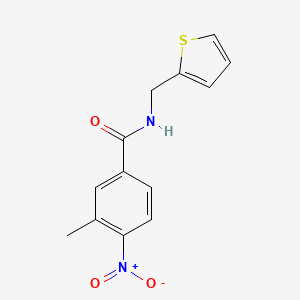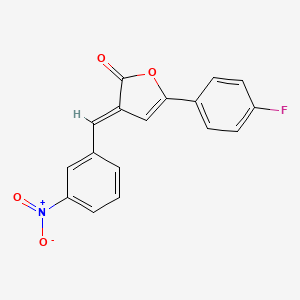
N-(3,5-dimethoxyphenyl)-2,5-difluorobenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,5-dimethoxyphenyl)-2,5-difluorobenzenesulfonamide, also known as DFB, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of protein kinase C (PKC), an enzyme that plays a crucial role in various cellular processes, including cell growth, differentiation, and apoptosis.
Wissenschaftliche Forschungsanwendungen
N-(3,5-dimethoxyphenyl)-2,5-difluorobenzenesulfonamide has been widely used in scientific research as a potent and selective inhibitor of PKC. PKC is a family of serine/threonine kinases that play a crucial role in various cellular processes, including cell growth, differentiation, and apoptosis. This compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. It has also been shown to induce apoptosis in cancer cells and sensitize them to chemotherapy.
Wirkmechanismus
N-(3,5-dimethoxyphenyl)-2,5-difluorobenzenesulfonamide inhibits PKC by binding to its regulatory domain, thereby preventing its activation. PKC activation requires the binding of diacylglycerol (DAG) and calcium ions to its regulatory domain. This compound competes with DAG for binding to the regulatory domain, thereby preventing PKC activation. PKC inhibition by this compound leads to the inhibition of various downstream signaling pathways, including the MAPK/ERK pathway, the PI3K/Akt pathway, and the NF-κB pathway.
Biochemical and Physiological Effects:
This compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. It has also been shown to induce apoptosis in cancer cells and sensitize them to chemotherapy. In addition, this compound has been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is crucial for tumor growth and metastasis. This compound has also been shown to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3,5-dimethoxyphenyl)-2,5-difluorobenzenesulfonamide is a potent and selective inhibitor of PKC, which makes it a valuable tool for studying the role of PKC in various cellular processes. However, this compound has some limitations for lab experiments. It is relatively unstable and requires careful handling and storage. In addition, this compound has a short half-life in vivo, which limits its use in animal studies.
Zukünftige Richtungen
There are several future directions for the use of N-(3,5-dimethoxyphenyl)-2,5-difluorobenzenesulfonamide in scientific research. One potential application is the development of this compound-based therapies for cancer. This compound has been shown to inhibit the growth of various cancer cell lines and sensitize them to chemotherapy, which makes it a promising candidate for cancer treatment. Another potential application is the use of this compound in the study of PKC isoforms. There are several PKC isoforms, each with a distinct role in cellular processes. This compound can be used to study the specific role of each isoform in various cellular processes. Finally, this compound can be used in the study of the role of PKC in various diseases, including diabetes, cardiovascular disease, and neurodegenerative diseases.
Synthesemethoden
N-(3,5-dimethoxyphenyl)-2,5-difluorobenzenesulfonamide can be synthesized using a two-step process. In the first step, 3,5-dimethoxyaniline is reacted with 2,5-difluorobenzenesulfonyl chloride in the presence of a base to yield 3,5-dimethoxy-N-(2,5-difluorobenzenesulfonyl)aniline. In the second step, the resulting compound is treated with ammonium carbonate to obtain this compound.
Eigenschaften
IUPAC Name |
N-(3,5-dimethoxyphenyl)-2,5-difluorobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F2NO4S/c1-20-11-6-10(7-12(8-11)21-2)17-22(18,19)14-5-9(15)3-4-13(14)16/h3-8,17H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMXIMNXBGNBEIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NS(=O)(=O)C2=C(C=CC(=C2)F)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F2NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-chloro-N-{4-[(methylamino)carbonyl]phenyl}benzamide](/img/structure/B5698795.png)
![N-allyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,4-dimethylbenzamide](/img/structure/B5698801.png)


![2-[(4,6-diamino-2-pyrimidinyl)thio]-N-2-naphthylacetamide](/img/structure/B5698815.png)

![3-[2-(2-furyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl]-1-propanol](/img/structure/B5698822.png)
![5-[(1-naphthyloxy)methyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B5698828.png)

![N-{2-[(5-fluoro-2-methylphenyl)amino]-2-oxoethyl}-3-methylbenzamide](/img/structure/B5698854.png)
![4-[({2-[(4-chlorobenzyl)oxy]-1-naphthyl}methylene)amino]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5698867.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[(3,5-dimethyl-4-isoxazolyl)methoxy]benzamide](/img/structure/B5698869.png)
![1-(2-fluorophenyl)-4-[(2-methoxyphenyl)acetyl]piperazine](/img/structure/B5698884.png)
